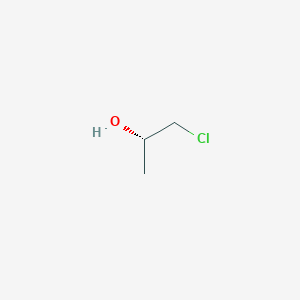
4-(4-alpha-Cumylphenoxy)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-alpha-Cumylphenoxy)phthalonitrile is a useful research compound. Its molecular formula is C23H18N2O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646243. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
4-(4-alpha-Cumylphenoxy)phthalonitrile and its derivatives are extensively studied for their synthesis, structural characterization, and potential applications. The synthesis of such compounds often involves nucleophilic substitution reactions and cyclotetramerization processes, leading to various phthalocyanines and phthalonitrile derivatives with high solubility in common organic solvents. These compounds are characterized using techniques like 1H NMR, IR, UV-Vis spectroscopy, and X-ray crystallography, providing insights into their molecular structures and properties (Booysen et al., 2019), (Söylemez et al., 2018).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of phthalocyanines containing cumylphenol fragments are of particular interest. These studies explore the spectroscopic-luminescent and photochemical behaviors of metal complexes derived from phthalonitriles, highlighting their potential in various applications due to their unique electronic transitions and luminescent properties (Znoiko et al., 2020).
Antioxidant Activities
Phthalocyanine compounds derived from this compound exhibit significant antioxidant activities. These activities are evaluated through various assays, demonstrating the compounds' abilities to scavenge different radicals and protect against oxidative stress. Such properties suggest their potential use in biomedical applications and materials science to enhance oxidative stability (Söylemez et al., 2018).
Catalytic and Oxidative Properties
The catalytic activities of metallophthalocyanines derived from 4-substituted phthalonitriles are explored in various oxidation reactions. These compounds serve as catalysts in the oxidation of organic substrates, showing selectivity and efficiency in converting substrates to desired products. Such studies highlight the potential of these compounds in catalytic applications, particularly in organic synthesis and environmental remediation (Saka et al., 2013).
Photocatalytic Activities
The photocatalytic activities of phthalocyanine derivatives are investigated, particularly in the degradation of pollutants like 4-nitrophenol. These studies demonstrate the compounds' efficiency in catalyzing the degradation of hazardous substances under light irradiation, suggesting their application in environmental cleanup and water purification technologies (Kamiloğlu et al., 2019).
Thermal and Mechanical Properties
Phthalonitrile resins and polymers derived from this compound are studied for their thermal and mechanical properties. These materials exhibit high thermal stability, glass transition temperatures, and mechanical strength, making them suitable for high-performance composites in aerospace, automotive, and electronics industries (Sheng et al., 2014).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Propriétés
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-23(2,19-6-4-3-5-7-19)20-9-12-21(13-10-20)26-22-11-8-17(15-24)18(14-22)16-25/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCXVAWMHHHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327336 |
Source


|
| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83482-57-9 |
Source


|
| Record name | 4-(4-alpha-Cumylphenoxy)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Cumylphenoxy)phthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)









